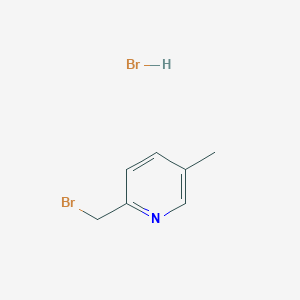

2-(Bromomethyl)-5-methylpyridine hydrobromide

Description

2-(Bromomethyl)-5-methylpyridine hydrobromide (CAS: 1235342-53-6) is a brominated pyridine derivative with a bromomethyl group at position 2 and a methyl group at position 3. It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules. Its molecular formula is C₇H₉Br₂N, and it has a molecular weight of 266.96 g/mol . The compound is reported to decompose above 170°C, indicating thermal instability under high-temperature conditions .

Properties

IUPAC Name |

2-(bromomethyl)-5-methylpyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEDLGGMVQAUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Reagents : 2,5-Dimethylpyridine (2,5-lutidine), N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).

-

Conditions : The reaction is conducted under reflux (75–80°C) for 2–4 hours in an inert atmosphere.

-

Workup : Post-reaction, the mixture is cooled, filtered, and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate).

Key Data

Advantages : Simplicity and scalability.

Limitations : Competing dibromination and purification challenges.

Nucleophilic Substitution of 2-Hydroxymethyl-5-methylpyridine

This two-step approach involves synthesizing a hydroxymethyl precursor followed by bromination.

Step 1: Reduction of 5-Methylpyridine-2-carboxylic Acid

Step 2: Bromination with HBr

Key Data

Advantages : High selectivity and minimal byproducts.

Limitations : Requires handling corrosive HBr and specialized equipment.

Diazotization and Bromination of 2-Amino-5-methylpyridine

This method replaces an amino group with bromine via diazotization, followed by bromomethylation.

Procedure

Key Data

Advantages : Applicable to amino-substituted precursors.

Limitations : Multi-step process with moderate cumulative yield.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Radical Bromination | 50–68 | 90–95 | High |

| Nucleophilic Substitution | 65–72 | >95 | Moderate |

| Diazotization | 30–40* | 85–90 | Low |

| *Cumulative yield across steps. |

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves safety and yield for radical bromination:

Environmental Impact

-

Solvent Recovery : CCl₄ is replaced with dichloromethane in newer protocols, reducing environmental toxicity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methylpyridine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted pyridines.

Scientific Research Applications

2-(Bromomethyl)-5-methylpyridine hydrobromide is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methylpyridine hydrobromide involves its reactivity as an electrophile. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules .

Comparison with Similar Compounds

Research Findings and Molecular Interactions

- Crystal Packing: highlights C–H⋯N interactions in 2-bromo-5-methylpyridine derivatives, which may influence solubility and crystallinity.

Biological Activity

2-(Bromomethyl)-5-methylpyridine hydrobromide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromomethyl group which enhances its reactivity, making it a valuable intermediate in various synthetic applications and a candidate for therapeutic exploration.

- Molecular Formula : C7H8BrN·HBr

- Molecular Weight : Approximately 232.05 g/mol

- Appearance : White to off-white solid, soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. The bromomethyl group acts as an electrophile, which can lead to the inhibition of enzyme activities or disruption of cellular processes, potentially resulting in antimicrobial or anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism involves interfering with bacterial cell wall synthesis and function .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit key signaling pathways involved in tumor growth, such as mTORC and Pim kinases. These pathways are crucial for cancer cell proliferation and survival . In vitro studies have demonstrated that derivatives of this compound can reduce the growth of several cancer types, including pancreatic, prostate, and breast cancers .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyridine derivatives, including this compound, showed that it exhibited high activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Penicillin) | 64 | Staphylococcus aureus |

Study 2: Anticancer Activity

In a separate investigation focusing on the anticancer properties, this compound was found to inhibit cell proliferation in various cancer cell lines. The compound was particularly effective against prostate cancer cells, showing a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate Cancer) | 15 |

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other brominated pyridine derivatives. For instance:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| 5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide | Antimicrobial & Anticancer | Inhibits mTORC pathway |

| 3-(Bromomethyl)-5-methylpyridine hydrobromide | Moderate Antimicrobial | Less effective than above |

Q & A

Q. What are the established synthetic routes for 2-(bromomethyl)-5-methylpyridine hydrobromide, and what are their efficiency benchmarks?

The most cited method involves starting with 5-methylnicotinic acid, which undergoes reduction to 3-hydroxymethyl-5-methylpyridine, followed by bromination with HBr and PBr₃. This two-step process achieves an overall yield of 65.9% . Key efficiency benchmarks include reaction time (12–16 hours for bromination) and purity (>97% by HPLC). Alternative routes using direct bromination of 5-methylpyridine derivatives are less efficient due to regioselectivity challenges .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological recommendations include:

- ¹H/¹³C NMR : Confirm the presence of the bromomethyl group (δ ~4.5 ppm for CH₂Br in ¹H NMR; δ ~30 ppm for C-Br in ¹³C NMR).

- X-ray crystallography : Resolve ambiguity in solid-state structure, particularly if polymorphism is suspected.

- Elemental analysis : Verify stoichiometry (C: ~28.5%, H: ~3.2%, Br: ~63.2%) .

Q. What are the critical safety considerations for handling and storing this compound?

- Storage : Store below 4°C in airtight, light-protected containers to prevent decomposition (reported decomposition onset >170°C) .

- Hazard mitigation : Use fume hoods for weighing due to HBr release; wear nitrile gloves to avoid skin irritation (Skin Irrit. Category 2) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products like 5-methylpyridine dibromides?

Experimental strategies include:

Q. What analytical techniques resolve contradictions in reported melting points (e.g., 149–152°C vs. >170°C)?

Discrepancies may arise from hydration states or impurities. Researchers should:

Q. How does this compound behave as an intermediate in synthesizing allosteric modulators of metabotropic glutamate receptors?

The bromomethyl group enables nucleophilic substitution reactions with amines or thiols to generate analogs like BR-5MPEP, a mGluR5 antagonist. Key steps include:

- Coupling with arylacetylenes : Optimize Pd-catalyzed Sonogashira reactions (yields ~60–75%) .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate target molecules .

Q. What strategies mitigate instability during long-term storage or under reflux conditions?

- Stabilizers : Add 0.1% NaHCO₃ to neutralize residual HBr .

- Solvent selection : Use anhydrous DMF or DMSO for reactions requiring elevated temperatures (>100°C) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.